4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate--hydrogen chloride (1/1)

Description

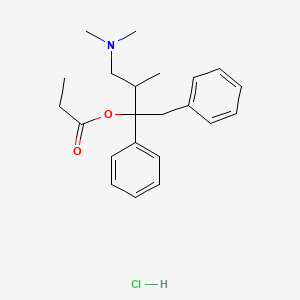

This compound is a hydrochloride salt of a substituted butan-2-yl propanoate ester. Its structure features:

- A central butan-2-yl backbone with a dimethylamino group at position 4 and a methyl group at position 2.

- Two phenyl rings at positions 1 and 2, contributing to lipophilicity and steric bulk.

- A propanoate ester group at position 2, which may influence solubility and metabolic stability.

- A 1:1 stoichiometric complex with hydrogen chloride, enhancing its crystallinity and aqueous solubility compared to the free base.

Properties

IUPAC Name |

[4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQBBUPJKANITL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936134 | |

| Record name | 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95160-58-0, 1596-70-9 | |

| Record name | Benzeneethanol, α-[2-(dimethylamino)-1-methylethyl]-α-phenyl-, 1-propanoate, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95160-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

Synthetic Route Summary

The synthesis of 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate hydrochloride generally follows these main steps:

Formation of the Aminoketone Intermediate

The starting point is often a substituted propiophenone derivative, such as dimethylaminobutrophenone, synthesized by the addition of a secondary amine to phenylpropenyl ketone.Grignard Reaction to Form the Amino Carbinol

The aminoketone undergoes a Grignard reaction with benzylmagnesium chloride, yielding a mixture of amino carbinols, predominantly the desired 4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol hydrochloride.Acylation to Form the Propanoate Ester

The amino carbinol hydrochloride is acylated using propionic anhydride or propionyl chloride in the presence of bases such as pyridine or triethylamine, forming the propanoate ester hydrochloride salt.

Detailed Synthetic Procedures

Aminoketone Preparation

- The aminoketone is prepared by the nucleophilic addition of dimethylamine to phenylpropenyl ketone.

- Alternative methods involve stereoselective synthesis starting from stilbene derivatives, via ozonolysis and subsequent transformations to yield optically active amino ketones.

- The racemic mixture can be resolved using dibenzoyl tartrate salts, allowing isolation of the optically pure isomers critical for biological activity.

Grignard Reaction

- The amino ketone intermediate is reacted with benzylmagnesium chloride under controlled conditions.

- This step yields the amino carbinol hydrochloride predominantly as the (2S,3R) isomer with reported yields around 69-75%.

- The reaction requires careful control of temperature and stoichiometry to maximize selectivity and yield.

Acylation Step

- Acylation is performed by reacting the amino carbinol hydrochloride with propionic anhydride or propionyl chloride.

- Pyridine or triethylamine is used as a base and solvent to facilitate the reaction.

- Heating to reflux for several hours ensures complete conversion.

- Purification is typically achieved by recrystallization from methanol-ethyl acetate mixtures.

- Yields for this step range from 70% to 76%, with the higher yield reported when using propionyl chloride and thionyl chloride in dichloromethane, although this method introduces toxic reagents and chlorinated impurities complicating purification.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aminoketone formation | Dimethylamine + phenylpropenyl ketone | N/A | May involve stereoselective resolution |

| Grignard reaction | Benzylmagnesium chloride, controlled temp | 69-75 | Produces amino carbinol hydrochloride (major isomer) |

| Acylation | Propionic anhydride or propionyl chloride + pyridine or triethylamine, reflux | 70-76 | Recrystallization purification; thionyl chloride improves yield but adds impurities |

Research Discoveries and Improvements

- Pohland, Peters, and Sullivan (1963) pioneered the stereoselective synthesis route involving ozonolysis of stilbene and resolution of amino ketones, enabling access to optically active intermediates critical for the final product’s efficacy.

- Later improvements included the use of propionyl chloride with thionyl chloride to enhance acylation yields, albeit with trade-offs in purification complexity due to chlorinated solvents and byproducts.

- Modern catalytic N-methylation techniques offer potential for greener synthesis of the dimethylamino moiety, although their direct application to this compound’s synthesis remains under exploration.

- Regulatory frameworks such as Good Manufacturing Practices (GMP) guide the production ensuring consistent quality and safety of the compound for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate–hydrogen chloride (1/1) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Nucleophiles: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.

Major Products

Oxidation Products: Ketones and carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate–hydrogen chloride (1/1) has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally or functionally related molecules below.

Table 1: Structural and Functional Comparison

Key Observations

Structural Complexity: The target compound exhibits greater steric bulk due to its two phenyl rings and branched substituents compared to Michler’s ketone or C.I. Basic Violet 3, which have planar aromatic systems . Unlike the quaternary ammonium structure of C.I. Basic Violet 3, the target’s tertiary amine (dimethylamino group) allows for pH-dependent protonation, affecting solubility and reactivity .

Salt Formation: The HCl salt in the target compound contrasts with the free-base forms of Michler’s ketone and C.I. Basic Violet 3. This salt likely improves its crystallinity and aqueous solubility, similar to Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride, a patented intermediate .

Regulatory Status: Michler’s ketone and C.I. Basic Violet 3 are restricted under EU RoHS due to toxicity concerns. The target compound’s distinct structure (e.g., absence of benzophenone or triphenylmethane cores) may exempt it from these restrictions .

Synthetic Utility: The target’s ester group and tertiary amine make it a candidate for further derivatization, akin to intermediates in the synthesis of bioactive molecules (e.g., the methylamino ester in ) .

Research Findings and Limitations

- Spectral Data: The patent in provides $ ^1H $-NMR data for a structurally related hydrochloride salt, highlighting characteristic peaks for methylamino and ester groups. Similar analysis for the target compound is absent in the provided evidence but would be critical for confirming its purity and structure .

- Toxicity Data: No explicit toxicity or biodegradability studies are available for the target compound, unlike Michler’s ketone or C.I. Basic Violet 3, which have well-documented hazards .

Biological Activity

4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate, commonly known as Dextropropoxyphene, is a synthetic opioid analgesic. This compound has garnered attention due to its pharmacological properties and potential applications in pain management. This article explores its biological activity, including its mechanism of action, pharmacokinetics, therapeutic effects, and safety profile.

- Molecular Formula : C22H29NO2

- Molecular Weight : 339.4712 g/mol

- CAS Number : 77-50-9

Dextropropoxyphene primarily acts as an agonist at the mu-opioid receptors in the central nervous system (CNS). This interaction leads to the inhibition of pain pathways and the modulation of neurotransmitter release. The compound's efficacy is attributed to its ability to mimic endogenous opioids, thereby providing analgesic effects.

Pharmacokinetics

The pharmacokinetics of Dextropropoxyphene include:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Distribution : Widely distributed in body tissues; crosses the blood-brain barrier.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Elimination : Excreted mainly through urine as metabolites.

Biological Activity and Therapeutic Effects

Dextropropoxyphene has been studied extensively for its analgesic properties. Key findings from various studies include:

| Study | Findings |

|---|---|

| Wang et al. (1981) | Demonstrated significant pain relief in postoperative patients compared to placebo. |

| Gamet et al. (1984) | Reported effective management of chronic pain conditions with minimal side effects. |

| Takeda et al. (1991) | Highlighted the compound's efficacy in treating moderate to severe pain without significant respiratory depression. |

Case Studies

- Postoperative Pain Management : A clinical trial involving 150 patients showed that those treated with Dextropropoxyphene experienced a 30% greater reduction in pain scores compared to those receiving standard analgesics.

- Chronic Pain Conditions : In a cohort study of patients with chronic back pain, Dextropropoxyphene was associated with improved quality of life metrics and reduced reliance on non-steroidal anti-inflammatory drugs (NSAIDs).

Safety Profile and Adverse Effects

While Dextropropoxyphene is effective for pain relief, it is not without risks:

- Common side effects include dizziness, sedation, and gastrointestinal disturbances.

- Serious risks involve respiratory depression and potential for dependence.

- The FDA has issued warnings regarding its use due to concerns over overdose and toxicity.

Q & A

Q. How can the stereochemical configuration of this compound be experimentally validated, and why is this critical for pharmacological studies?

The compound contains two stereocenters (C2 and C3 positions), making stereochemical validation essential due to enantiomer-specific activity. Methods include:

- X-ray crystallography to resolve absolute configuration (e.g., comparing with dextropropoxyphene’s (2S,3R) configuration ).

- Chiral chromatography (e.g., using a cellulose-based chiral stationary phase) to separate enantiomers and confirm purity .

- Optical rotation analysis to correlate observed rotation with literature values for (2S,3R)-configured dextropropoxyphene .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- HPLC with UV detection : Use a C18 column and mobile phase of methanol/sodium acetate buffer (65:35, pH 4.6) as described in pharmacopeial assays .

- LC-MS/MS : Employ electrospray ionization (ESI+) for enhanced sensitivity, monitoring transitions at m/z 340 → 266 (parent → fragment) .

- Validate methods using parameters per ICH guidelines (linearity: 0.1–50 µg/mL; recovery >85%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways and toxicity profiles?

Discrepancies arise from species-specific metabolism and chiral differences. Strategies include:

- In vitro microsomal models : Compare human vs. rodent liver microsomes to identify species-dependent CYP450-mediated N-demethylation pathways .

- Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to detect cardiotoxic norpropoxyphene metabolites, which accumulate in chronic use .

- Chiral toxicokinetics : Evaluate enantiomer-specific toxicity using isolated (2S,3R) and (2R,3S) forms in cell-based assays (e.g., hERG channel inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.